Semicarbazide, 4-allyl-1-phenyl-3-thio-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

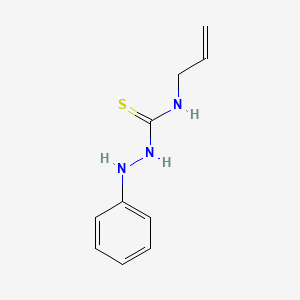

Semicarbazide, 4-allyl-1-phenyl-3-thio-, is an organic compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse biological activities and are used in various chemical and pharmaceutical applications. The compound’s structure includes an allyl group, a phenyl group, and a thiosemicarbazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 4-allyl-1-phenyl-3-thio-, typically involves the reaction of allyl isothiocyanate with phenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of semicarbazides often involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 4-allyl-1-phenyl-3-thio-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a semicarbazide.

Substitution: The allyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Semicarbazide, 4-allyl-1-phenyl-3-thio-, has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of semicarbazide, 4-allyl-1-phenyl-3-thio-, involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as carbonic anhydrase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s thiosemicarbazide moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Thiosemicarbazide: A closely related compound with similar biological activities.

1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.

Semicarbazide Hydrochloride: Another related compound used in various chemical and pharmaceutical applications.

Uniqueness

Semicarbazide, 4-allyl-1-phenyl-3-thio-, stands out due to its unique combination of an allyl group, a phenyl group, and a thiosemicarbazide moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Semicarbazide, 4-allyl-1-phenyl-3-thio- (C10H13N3S), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on various research findings.

Thiosemicarbazides, including semicarbazide derivatives, are recognized for their broad spectrum of biological activities. These compounds have been investigated for their roles in drug development due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. The specific compound of interest, 4-allyl-1-phenyl-3-thio-semicarbazide, presents unique structural features that may influence its biological efficacy.

2.1 Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to 4-allyl-1-phenyl-3-thio-semicarbazide exhibit effective antibacterial activity against various strains of bacteria such as E. coli and S. aureus at concentrations as low as 0.1 mg/ml .

Table 1: Antibacterial Activity of Thiosemicarbazide Derivatives

| Compound Name | Target Bacteria | MIC (µg/ml) |

|---|---|---|

| Compound 1 | E. coli | 0.4 |

| Compound 2 | S. aureus | 0.5 |

| Compound 3 | Candida albicans | 0.1 |

2.2 Anticancer Activity

Research indicates that thiosemicarbazides possess anticancer properties, particularly through mechanisms involving apoptosis and inhibition of tumor growth. For example, certain derivatives have shown cytotoxic effects against cancer cell lines with promising IC50 values . The structural characteristics of these compounds, including the presence of sulfur, enhance their interaction with biological targets.

Table 2: Cytotoxicity of Thiosemicarbazide Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 15 |

| Compound B | HeLa | 20 |

| Compound C | A549 | 10 |

The biological activity of semicarbazide derivatives is often linked to their ability to interact with various biological pathways:

- Antioxidant Activity : Some studies suggest that thiosemicarbazides can scavenge free radicals, thus providing protective effects against oxidative stress .

- Enzyme Inhibition : The inhibition of specific enzymes such as platelet activating factor acetylhydrolase (PAFAH) has been noted in certain thiosemicarbazide derivatives, indicating a potential role in cardiovascular protection .

4. Case Studies and Research Findings

A notable study evaluated the pharmacological effects of a series of thiosemicarbazides on the central nervous system (CNS). The results indicated significant antinociceptive activity in behavioral models, suggesting potential applications in pain management . Additionally, the study highlighted the low toxicity profile of these compounds, making them suitable candidates for further development.

5. Conclusion

Semicarbazide, 4-allyl-1-phenyl-3-thio-, exemplifies the promising nature of thiosemicarbazides in pharmacology. Its diverse biological activities—including antibacterial, anticancer, and antioxidant properties—underscore its potential as a lead compound in drug development. Future research should focus on elucidating the precise mechanisms underlying these activities and exploring the therapeutic applications of this compound in clinical settings.

Properties

CAS No. |

27421-87-0 |

|---|---|

Molecular Formula |

C10H13N3S |

Molecular Weight |

207.30 g/mol |

IUPAC Name |

1-anilino-3-prop-2-enylthiourea |

InChI |

InChI=1S/C10H13N3S/c1-2-8-11-10(14)13-12-9-6-4-3-5-7-9/h2-7,12H,1,8H2,(H2,11,13,14) |

InChI Key |

ILMQLIPLNJWMGA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)NNC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.